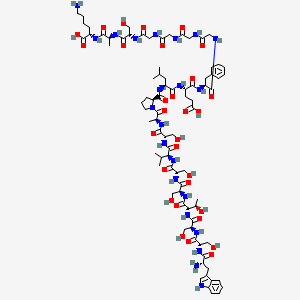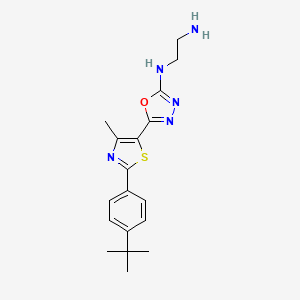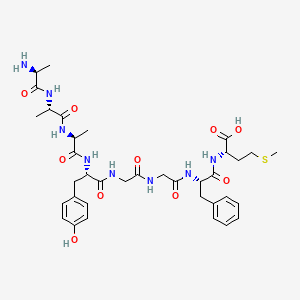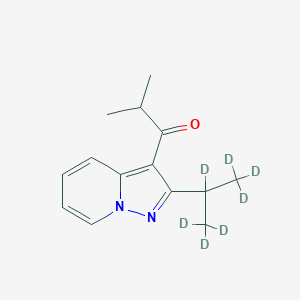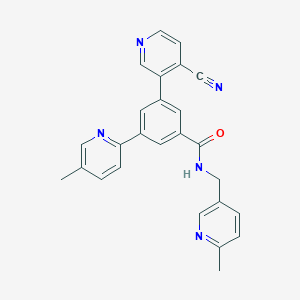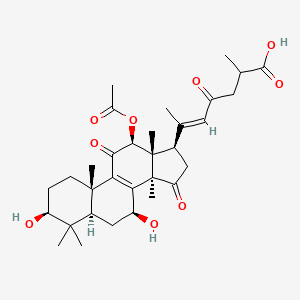
Ganoderenic acid K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganoderenic acid K is a natural compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. It is a triterpenoid, a class of chemical compounds known for their diverse biological activities. This compound has garnered attention for its potent inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), an enzyme involved in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of ganoderenic acid K involves the mevalonate pathway, which is a crucial metabolic route for the production of terpenoids. This pathway starts with acetyl-coenzyme A and proceeds through several enzymatic steps to produce lanosterol, which is then modified to form this compound .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Ganoderma lucidum. Advanced bioengineering techniques, including the use of genetically modified strains and optimized growth conditions, have been employed to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Ganoderenic acid K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Ganoderenic acid K has a wide range of scientific research applications:
Mechanism of Action
Ganoderenic acid K exerts its effects primarily through the inhibition of HMGCR, an enzyme that plays a critical role in the mevalonate pathway of cholesterol biosynthesis. By inhibiting this enzyme, this compound can reduce the synthesis of cholesterol, which may have beneficial effects on cardiovascular health . The molecular targets and pathways involved in its mechanism of action include the binding of this compound to the active site of HMGCR, thereby preventing the conversion of HMG-CoA to mevalonate .
Comparison with Similar Compounds
Ganoderenic acid K is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include ganoderic acid A, ganoderic acid C6, ganoderic acid G, and ganoderenic acid D . What sets this compound apart is its potent inhibitory activity against HMGCR, which is stronger compared to some of the other triterpenoids . This unique property makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H44O9 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(E)-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h11,16,19-22,27,35-36H,9-10,12-14H2,1-8H3,(H,39,40)/b15-11+/t16?,19-,20+,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI Key |
GBUKZMILCASMTP-DNPVJTPTSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



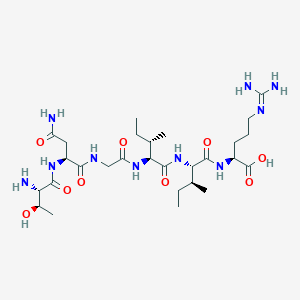

![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)

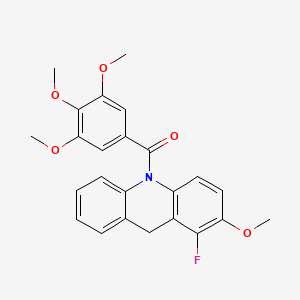
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
